REACTION_CXSMILES
|
[C:1]1(C(C)C)[C:2]([OH:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[O-:11]O.[O-]O.C1(C(C)C)C=CC=CC=1>C1CCCCC1>[CH:2]1([O:7][OH:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1.[CH:2]1([OH:7])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1.[C:2]1(=[O:7])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
tertiary alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |